molecular formula C15H12Br2FN3O B15013068 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B15013068
M. Wt: 429.08 g/mol
InChI Key: MPSJOKCSBTWOSV-DNTJNYDQSA-N
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Description

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves the reaction of 2,4-dibromoaniline with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

  • Dissolving 2,4-dibromoaniline in a solvent such as ethanol.
  • Adding 2-fluorobenzaldehyde to the solution.
  • Introducing a catalyst, such as acetic acid, to facilitate the reaction.
  • Heating the mixture to a specific temperature and maintaining it for a set duration.
  • Isolating the product through filtration and purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dibromophenyl)amino]-N’-[(Z)-(3-nitrophenyl)methylene]acetohydrazide
  • 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide exhibits unique properties due to the presence of the fluorine atom, which enhances its chemical stability and biological activity

Properties

Molecular Formula

C15H12Br2FN3O

Molecular Weight

429.08 g/mol

IUPAC Name

2-(2,4-dibromoanilino)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12Br2FN3O/c16-11-5-6-14(12(17)7-11)19-9-15(22)21-20-8-10-3-1-2-4-13(10)18/h1-8,19H,9H2,(H,21,22)/b20-8+

InChI Key

MPSJOKCSBTWOSV-DNTJNYDQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)F

Origin of Product

United States

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